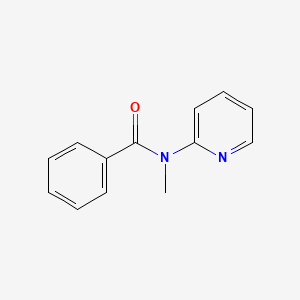

Benzamida, N-metil-N-2-piridinil-

Descripción general

Descripción

“Benzamide, N-methyl-N-2-pyridinyl-” is a type of benzamide derivative . Benzamides are the simplest amide derivatives of benzoic acid . In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals . It is slightly soluble in water, and soluble in many organic solvents .

Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “Benzamide, N-methyl-N-2-pyridinyl-” is determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .

Chemical Reactions Analysis

“Benzamide, N-methyl-N-2-pyridinyl-” belongs to the class of organic compounds known as arenecarboxamides . These are aromatic compounds containing a carboxamide group in which the carboxamide group is substituted with an aromatic group .

Physical And Chemical Properties Analysis

“Benzamide, N-methyl-N-2-pyridinyl-” has a molecular weight of 331.377 .

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Los derivados de la benzamida a menudo se exploran por sus potenciales propiedades medicinales. “Benzamida, N-metil-N-2-piridinil-” podría investigarse por sus actividades antioxidantes y antibacterianas, ya que compuestos similares han mostrado tales propiedades .

Desarrollo de Pesticidas

Se han diseñado y sintetizado compuestos con un grupo benzamida para su uso como pesticidas. La estructura ligada a la piridina de “Benzamida, N-metil-N-2-piridinil-” podría ofrecer propiedades pesticidas cuando se prueba contra diversas plagas .

Síntesis Orgánica

Este compuesto podría servir como intermedio en procesos de síntesis orgánica, particularmente en la formación de moléculas más complejas a través de reacciones como esterificación, cianación, ciclización y aminolisis .

Catálisis

“Benzamida, N-metil-N-2-piridinil-” podría utilizarse en procesos catalíticos, posiblemente como ligando o como catalizador en sí mismo en diversas reacciones orgánicas, dado que se han sintetizado compuestos relacionados utilizando catalizadores de metales de transición .

Química Analítica

Como compuesto con propiedades químicas distintas, “Benzamida, N-metil-N-2-piridinil-” podría utilizarse como material estándar o de referencia en métodos analíticos como espectroscopia de RMN o espectrometría de masas para identificar o cuantificar otras sustancias .

Mecanismo De Acción

The mechanism of action of benzamide is not fully understood. However, it is known to act as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to the reduction of prostaglandin synthesis, which can have anti-inflammatory and analgesic effects.

Biochemical and Physiological Effects

Benzamide has a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which can lead to the reduction of prostaglandin synthesis and anti-inflammatory and analgesic effects. It has also been found to have anticonvulsant and anti-cancer properties, as well as to inhibit the growth of certain bacteria.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of benzamide in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is widely available. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use. Benzamide is toxic and should be handled with care. It is also a strong acid and can cause skin irritation.

Direcciones Futuras

There are a number of potential future directions for research involving benzamide. For example, further research could be conducted to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research could be conducted to develop new methods of synthesis and to explore its potential uses in other fields, such as materials science and biochemistry. Finally, research could be conducted to further investigate its biochemical and physiological effects and to explore its potential toxicity.

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

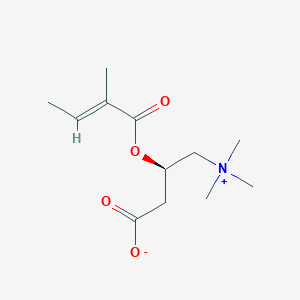

N-methyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXNIYVPMJTJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401353 | |

| Record name | Benzamide, N-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65052-85-9 | |

| Record name | Benzamide, N-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1659340.png)

![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]azepane](/img/structure/B1659342.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide](/img/structure/B1659344.png)

![1,2-Dichloro-3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659351.png)

![1,5-Dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B1659352.png)

![1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B1659356.png)

![N-(2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B1659360.png)

![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659363.png)